2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Overview
Description
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is a heterocyclic compound that features a unique fusion of pyridine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine derivative and a diazepine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote ring closure.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate leaving groups and nucleophiles/electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application but often involve:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Blocking the activity of enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different pharmacological properties.
Diazepam: A well-known diazepine derivative used as an anxiolytic.
Uniqueness
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGULOVDHZKKDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312555 | |
Record name | 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-97-3 | |
Record name | NSC257829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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